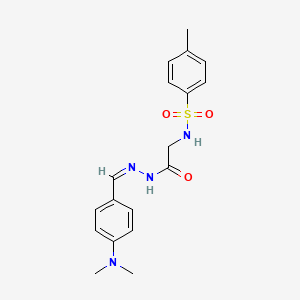

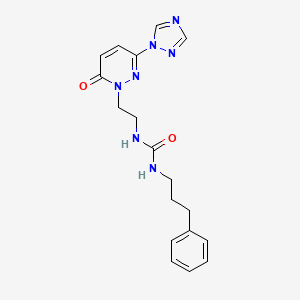

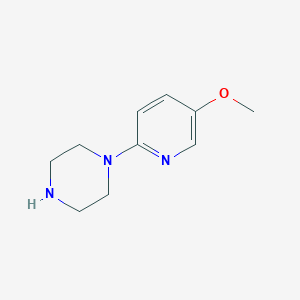

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the class of compounds known as benzylidenehydrazines . These are organic compounds containing a hydrazine group substituted by a benzylidene group .

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed with the help of solid-state characterization through NMR (1H and 13C), FTIR, and elemental analysis . Molecular docking was also implemented to explain putative bonding interaction between the active site of an enzyme and potent inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . Multi-component reactions (MCRs), in which multiple reactions are combined into one synthetic operation, have been used extensively to form carbon-carbon bonds in synthetic chemistry .

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Conformation

- Research Focus : Examination of crystal structures and molecular conformations of derivatives including (Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide.

- Findings : The crystal structures of various derivatives, including the mentioned compound, show similar conformations and hydrogen-bonding patterns. The central part of these molecules is almost linear, displaying consistent torsion angles. Notably, each structure forms sulfonamide and hydrazone dimers with an R22(8) ring motif. Hirshfeld surface analyses indicated significant H...H contacts and presence of O...H interactions (Purandara, Foro, & Thimme Gowda, 2018).

Knoevenagel Reaction Application

- Research Focus : Utilization in the Knoevenagel Reaction for cyana-containing active methylene compounds.

- Findings : Demonstrated the use of N-Benzylidenebenzenesulfonamide derivatives, including the specific compound, as a beneficial benzaldehyde equivalent in the Knoevenagel Reaction. This showcases the compound's utility in synthetic organic chemistry (Zajac, Walters, Buzby, Gagnon, & Labroli, 2006).

Photosensitizer in Photodynamic Therapy

- Research Focus : Investigation into the use of benzenesulfonamide derivative groups in photodynamic therapy for cancer treatment.

- Findings : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including this compound, revealed its potential as a Type II photosensitizer. This is particularly significant for treating cancer using photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Study

- Research Focus : Synthesis of Schiff bases from sulfamethoxazole and their effects on enzyme activities.

- Findings : The study synthesized Schiff bases related to the compound and evaluated their effects on various enzyme activities. It was found that these compounds act as inhibitors for several enzymes, and molecular docking studies were performed to understand their binding interactions (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Synthesis and Antifungal Activity

- Research Focus : Synthesis of novel compounds including toluenesulfonamide derivatives for antifungal applications.

- Findings : The research focused on the synthesis of N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide derivatives and tested them for antifungal activity. The synthesized compounds showed promising results, suggesting their potential use in treating fungal infections (Khodairy, Ali, & El-wassimy, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-14-4-10-17(11-5-14)26(24,25)20-13-18(23)21-19-12-15-6-8-16(9-7-15)22(2)3/h4-12,20H,13H2,1-3H3,(H,21,23)/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBNVSLXTHVTEI-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Ethoxyphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2757914.png)

![4-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2757915.png)

![N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2757920.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)

![2-benzylsulfanyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757931.png)